molecular formula C11H10N2O B6168944 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one CAS No. 66869-82-7

1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one

Cat. No.: B6168944
CAS No.: 66869-82-7
M. Wt: 186.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-one is an organic compound with the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol . It is identified by the CAS Number 66869-82-7 . This compound features an imidazole ring, a five-membered heterocyclic moiety possessing two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry and drug discovery . Research Significance and Potential Applications The imidazole ring is a privileged structure in the development of new pharmaceuticals and biologically active compounds. Derivatives of imidazole are extensively researched due to their broad range of chemical and biological properties . This specific compound, this compound, serves as a valuable synthetic intermediate or building block for researchers working in organic synthesis and medicinal chemistry. Its structure, which includes a ketone functional group, makes it a versatile precursor for further chemical modifications. While the specific biological mechanism of action for this exact molecule may not be fully characterized, the imidazole class as a whole displays a wide spectrum of therapeutic activities. Commercially available drugs containing the imidazole ring exhibit activities such as antibacterial, antifungal, antihistaminic, antiulcer, antiviral, and antitumor effects, among others . As such, this compound holds significant research value for chemists and biologists aiming to design and synthesize new molecules with potential pharmacological activity. Handling and Usage For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. The specific hazard statements for this compound are not fully detailed in the available sources, and researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before use.

Properties

CAS No.

66869-82-7

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 One

Classical Approaches to Imidazole (B134444) Ring Formation Relevant to the Compound

Classical methods for imidazole synthesis often involve the condensation of primary components to build the heterocyclic ring. These well-established reactions have been adapted over time to produce a wide variety of substituted imidazoles, including the target compound.

Debus-Radziszewski Condensation Variations

The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, is a multicomponent reaction that traditionally utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com In this reaction, these components condense to form the imidazole ring. scribd.com For the synthesis of N-substituted imidazoles, a primary amine can be used in place of one equivalent of ammonia. wikipedia.org

The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through the condensation of benzil, an aryl aldehyde, and ammonium (B1175870) acetate (B1210297). ijprajournal.com This approach has been shown to be effective under various conditions, including microwave irradiation and the use of various catalysts to improve yields and reaction times. ijprajournal.com

While direct synthesis of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one via a classical Debus-Radziszewski reaction is not explicitly detailed in the provided results, the principles of this reaction are foundational to many imidazole syntheses. The reaction's adaptability, allowing for the use of various dicarbonyls, aldehydes, and amines, makes it a relevant conceptual framework. wikipedia.orgcaloongchem.com

Van Leusen Imidazole Synthesis Adaptations

The Van Leusen imidazole synthesis provides a powerful route to 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. organic-chemistry.orgtsijournals.com This reaction typically involves the cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine. organic-chemistry.orgtsijournals.com The aldimine itself can be generated in situ from an aldehyde and a primary amine, making it a three-component reaction (vL-3CR). organic-chemistry.org

The mechanism involves the deprotonation of TosMIC under basic conditions, followed by its attack on the imine's carbon-nitrogen double bond. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the imidazole ring. organic-chemistry.org This method is noted for its mild reaction conditions and the ability to construct diverse imidazole scaffolds. tandfonline.com

A key advantage of the Van Leusen synthesis is its versatility. By selecting the appropriate aldehyde and amine, a wide range of substituted imidazoles can be prepared. For the synthesis of this compound, a potential adaptation would involve a precursor that could be converted to the 2-acetyl group.

Multi-Component Reaction Strategies for this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com

Groebke-Blackburn-Bienaymé (GBB)-Type Reactions

The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) is a prominent MCR for synthesizing imidazo[1,2-a]heterocycles, such as imidazo[1,2-a]pyridines. mdpi.comresearchgate.netnih.gov This reaction typically involves the condensation of an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org While the primary products of the GBB reaction are fused imidazole systems, the underlying principles of isocyanide-based multicomponent reactions are relevant to the broader field of imidazole synthesis. beilstein-journals.org

One-Pot Condensation Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods have been developed for the synthesis of substituted imidazoles. For instance, 2,4,5-trisubstituted imidazoles can be synthesized in a one-pot reaction of benzil, aldehydes, and ammonium acetate under solvent-free conditions or with the aid of a catalyst. asianpubs.orgsemanticscholar.org

A specific example of a one-pot synthesis of a related compound, 1,2-diphenyl-1H-benzo[d]imidazole, involves a palladium-catalyzed reaction. rsc.org While this produces a benzimidazole (B57391) derivative, it highlights the potential of one-pot catalytic systems for constructing substituted imidazole cores.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, often leading to milder reaction conditions, higher yields, and improved selectivity. The synthesis of imidazoles has benefited significantly from the development of various catalytic systems.

In the context of the Debus-Radziszewski reaction, a variety of catalysts have been employed to improve its efficiency. These include Lewis acids, solid acids like silica (B1680970) gel and zeolites, and various metal chlorides. caloongchem.com For example, the use of trichloromelamine (B80692) as a catalyst in the reaction of benzil, aldehydes, and ammonium acetate has been shown to be effective. semanticscholar.org

Furthermore, the synthesis of related imidazole derivatives has been achieved using catalytic amounts of perchloric acid in DMF. beilstein-journals.org The development of novel catalysts, including biocatalysts like lipase, is an active area of research for GBB-type reactions and other imidazole syntheses. beilstein-journals.org

Table 1: Summary of Synthetic Methodologies for Imidazole Ring Formation

Methodology Reactants Key Features Citations
Debus-Radziszewski Condensation 1,2-Dicarbonyl, Aldehyde, Ammonia/AmineFoundational multicomponent reaction for imidazole synthesis. wikipedia.orgscribd.com
Van Leusen Imidazole Synthesis Aldimine, Tosylmethyl isocyanide (TosMIC)Versatile for 1,5- and 1,4,5-substituted imidazoles. organic-chemistry.orgtsijournals.comtsijournals.com
Groebke-Blackburn-Bienaymé (GBB) Reaction Amidine, Aldehyde, IsocyanidePrimarily for fused imidazo[1,2-a]heterocycles. mdpi.comresearchgate.netnih.gov
One-Pot Condensation e.g., Benzil, Aldehyde, Ammonium AcetateEfficient, reduced waste, simplified procedures. asianpubs.orgsemanticscholar.org
Catalytic Methods Varies (e.g., Debus-Radziszewski reactants)Improved yields, milder conditions, enhanced selectivity. caloongchem.combeilstein-journals.orgbeilstein-journals.orgsemanticscholar.org

Transition Metal-Catalyzed Cyclizations and Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, which are crucial for the assembly of the target molecule. Key strategies include N-arylation of a pre-formed imidazole ring and C-H functionalization of an N-phenylimidazole.

One of the most established methods for N-arylation of imidazoles is the Ullmann condensation . This reaction typically involves the coupling of an aryl halide with an imidazole in the presence of a copper catalyst. For the synthesis of 1-phenylimidazole (B1212854), a precursor to the target molecule, imidazole can be reacted with an aryl halide using a copper catalyst. Various copper sources, such as CuI, Cu2O, and copper nanoparticles, have been employed for this transformation. mdpi.comnih.govacs.orgacs.org The reaction conditions often require a base, such as cesium carbonate (Cs2CO3), and a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.com

A related and often milder alternative is the Chan-Lam coupling reaction , which utilizes aryl boronic acids as the arylating agent in the presence of a copper catalyst. nih.govresearchgate.netrsc.orgrsc.org This method can be advantageous due to the lower toxicity and greater stability of boronic acids compared to aryl halides. The Chan-Lam coupling often proceeds under aerobic conditions and can be promoted by various ligands, such as 4,7-dimethoxy-1,10-phenanthroline. acs.org

Once 1-phenylimidazole is obtained, the acetyl group can be introduced at the C2-position. This can be achieved through a Friedel-Crafts-type acylation, although direct acylation of imidazoles can be challenging. A more common approach is the directed C-H functionalization. Palladium-catalyzed direct C-H arylation has been demonstrated for imidazoles, and similar principles could be applied for acylation. nih.govacs.orgacs.org For instance, a palladium-1,10-phenanthroline complex has been used for the C–H bond-selective arylation of 4,5-dibromoimidazole. acs.org A rhodium(I) catalyst has also been reported for the C2-selective branched alkylation of benzimidazoles, suggesting the potential for similar C-H activation strategies for acylation. nih.gov

A plausible two-step synthesis of this compound is outlined below:

Step 1: N-Phenylation of Imidazole

Reaction of imidazole with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a copper catalyst.
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Cu2O / 4,7-dimethoxy-1,10-phenanthrolineCs2CO3Butyronitrile11090-98 acs.org
CuI / 1,10-phenanthrolineCs2CO3DMF110-12085-95 nih.gov
CuI-PC/CSCs2CO3DMSO11070-98 mdpi.com

Step 2: C2-Acylation of 1-Phenylimidazole

Directed C-H acylation of 1-phenylimidazole.

Alternatively, a multi-component reaction could be envisioned where the imidazole ring is formed from precursors already bearing the phenyl and acetyl functionalities. rsc.orgrsc.org For example, a reaction between a phenyl-substituted amine, a diketone, and an aldehyde source could potentially lead to the desired product in a single step.

Organocatalytic and Acid/Base-Catalyzed Routes

Organocatalysis provides a metal-free alternative for the synthesis of imidazole derivatives. While direct organocatalytic routes to this compound are not explicitly detailed in the literature, general principles of organocatalyzed imidazole synthesis can be applied. For instance, a one-pot synthesis of substituted imidazoles has been described using a thiazolium-catalyzed addition of an aldehyde to an acyl imine, followed by ring closure.

Acid or base catalysis is fundamental in many classical imidazole syntheses, such as the Radziszewski reaction. A modular one-pot synthesis of 2,4(5)-disubstituted imidazoles has been developed employing catalytic hydrobromic acid (HBr) and DMSO as an oxidant, followed by condensation with an aldehyde. acs.org This approach could potentially be adapted by using appropriate precursors.

A plausible acid-catalyzed route could involve the condensation of phenylglyoxal, formaldehyde, and aniline (B41778) in the presence of an acid catalyst.

Advanced Synthetic Techniques and Green Chemistry Aspects

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methodologies. These include microwave-assisted synthesis, solvent-free reactions, and continuous flow chemistry.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govmdpi.comerdogan.edu.trresearchgate.netnih.gov The Ullmann N-arylation of imidazoles has been successfully performed under microwave irradiation, significantly reducing the reaction time compared to conventional heating. nih.gov A solvent-free, microwave-assisted approach for the reaction of phenyl glycidyl (B131873) ether with imidazoles has also been reported, highlighting the potential for rapid and efficient synthesis. mdpi.com

ReactionConditionsTimeYield (%)Reference
N-arylation of imidazole with aryl bromidesPEG3400-Cu2O-Cs2CO3, Microwave10-30 min70-90 nih.gov
Hantzsch thiazole (B1198619) synthesisMethanol, 90°C, Microwave30 minup to 95 nih.gov
N-phenylsuccinimide synthesisAniline, succinic anhydride (B1165640), Microwave4 min40-60 nih.gov

Solvent-Free and Environmentally Benign Methodologies

Solvent-free reactions are a cornerstone of green chemistry, as they reduce waste and can simplify purification processes. The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been achieved under solvent-free sonication using a magnetically supported Lewis acidic deep eutectic solvent. rsc.org A metal-free, solvent-free approach for the synthesis of polysubstituted imidazoles from benzylamines and 1,2-dicarbonyls under aerobic conditions has also been demonstrated. rsc.orgnih.gov These methods offer a greener alternative to traditional solvent-based syntheses.

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers several advantages over batch processing, including improved safety, scalability, and process control. acs.orgnih.govrsc.orgacs.orgnih.gov A continuous flow synthesis of 2,4,5-trisubstituted imidazoles has been developed using a microreactor system under pressure, achieving high yields within minutes. acs.org Furthermore, a fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles has been reported, demonstrating the potential for multi-step syntheses in a continuous manner. nih.gov These technologies could be adapted for the efficient and scalable production of this compound.

Post-Synthetic Modifications and Functionalization of Precursors

An alternative strategy for the synthesis of this compound involves the modification of a pre-functionalized imidazole precursor. For example, one could start with a C2-protected or C2-functionalized imidazole, perform the N-phenylation, and then deprotect or convert the C2-substituent to an acetyl group.

The regioselective sequential arylation of all three C-H bonds of the imidazole core has been described, offering a powerful tool for creating complex imidazoles. nih.gov This approach could be used to introduce the phenyl group at the N1 position and then selectively functionalize the C2 position. For instance, lithiation of an N-protected imidazole followed by reaction with an acetylating agent is a common strategy for introducing a C2-acetyl group.

The synthesis of 4-phenyl-imidazole derivatives has been achieved through de novo imidazole ring synthesis from α-bromo-ketones and formamide, followed by N-alkylation or other modifications. nih.gov A similar approach could be envisioned where the acetyl group is introduced at a later stage.

Introduction of the Acetyl Group

The introduction of an acetyl group at the C2 position of the 1-phenylimidazole core is a critical transformation. Direct Friedel-Crafts acylation of 1-phenylimidazole is often challenging due to the deactivating nature of the imidazole ring towards electrophilic substitution and the potential for complexation of the Lewis acid catalyst with the nitrogen atoms. libretexts.orgbldpharm.com Therefore, alternative methods, primarily involving metallation followed by quenching with an acetylating agent, have been developed.

One of the most effective strategies for the C2-acetylation of 1-phenylimidazole is through a lithiation-acylation sequence. This method takes advantage of the acidic nature of the C2 proton of the imidazole ring, which can be selectively deprotonated by a strong organolithium base. The resulting 2-lithio-1-phenylimidazole is a potent nucleophile that readily reacts with various electrophiles, including acetylating agents.

A patented method describes the synthesis of 1-(4-phenyl-1-alkyl-1H-imidazol-2-yl)ethanone and its derivatives, which can be adapted for the synthesis of the target molecule. nih.gov The general approach involves the treatment of a 1-phenyl-1H-imidazole derivative with a sterically hindered strong organometallic base, such as lithium diisopropylamide (LDA) or a similar strong base, at low temperatures (typically -78 to -40 °C) in an organic solvent. This deprotonation step generates a metallated intermediate at the C2 position. Subsequent reaction of this intermediate with an acetylating agent, such as N,N-dimethylacetamide (DMAc) or acetic anhydride, introduces the acetyl group to yield the desired 2-acetyl-1-phenylimidazole derivative. nih.gov The reaction route is advantageous due to its high yield and relatively straightforward work-up procedures. nih.gov

Table 1: Key Steps in the Lithiation-Acetylation of 1-Phenylimidazole

StepReagentPurposeTemperature
MetallationStrong organometallic base (e.g., LDA)Deprotonation at C2 of the imidazole ring-78 to -40 °C
AcetylationAcetic anhydride or N,N-dimethylacetamideIntroduction of the acetyl group-78 °C to room temp.

An alternative conceptual approach involves the construction of the imidazole ring from precursors that already contain the acetyl moiety. For instance, a synthetic strategy could involve the reaction of a phenacyl halide derivative with a suitable amidine, although this may lead to challenges with regioselectivity. Another possibility is the cyclization of a diamine precursor where one of the nitrogen atoms is part of an enaminone structure, which contains the acetyl group.

Phenyl Ring Functionalization Strategies

Functionalization of the phenyl ring of this compound can be achieved through two primary strategies: by employing a pre-functionalized phenyl-containing starting material in the synthesis of the imidazole ring, or by direct electrophilic substitution on the phenyl ring of the pre-formed molecule.

The more common and often more regioselective approach is to build the imidazole ring system using a starting material that already bears the desired substituent on the phenyl ring. For example, substituted anilines can be used as precursors in the synthesis of the 1-phenylimidazole core. This strategy allows for a wide variety of functional groups to be introduced at specific positions on the phenyl ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and can be employed to synthesize derivatives of this compound with various substituents on the phenyl ring. libretexts.orgwikipedia.org For instance, a bromo-substituted this compound could be coupled with a variety of boronic acids to introduce alkyl, aryl, or other functional groups. The Suzuki coupling is favored due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. wikipedia.org

Table 2: Example of Suzuki-Miyaura Coupling for Phenyl Ring Functionalization

Reactant 1Reactant 2CatalystBaseProduct
1-(4-bromophenyl)-1H-imidazol-2-yl)ethan-1-oneArylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)Carbonate or phosphate (B84403) base1-(4-arylphenyl)-1H-imidazol-2-yl)ethan-1-one

Direct functionalization of the phenyl ring via electrophilic aromatic substitution presents more challenges. The imidazole ring itself is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. Furthermore, the acetyl group at the C2 position of the imidazole is also deactivating. The directing effects of these substituents would likely favor substitution at the meta-position of the phenyl ring.

Nitration of the phenyl ring in related 2-phenylimidazole (B1217362) systems has been achieved using potent nitrating agents like nitronium fluoborate. google.com A patent describes the nitration of 2-phenylimidazole, which primarily yields the 4-nitroimidazole (B12731) derivative, but modifications to the reaction conditions could potentially favor nitration on the phenyl ring. google.com However, such strong acidic conditions may not be compatible with the acetyl group of the target molecule.

Halogenation of the phenyl ring could potentially be achieved using standard electrophilic halogenating agents, but the deactivated nature of the ring would likely require harsh conditions. The regioselectivity would also need to be carefully controlled.

Chemical Reactivity and Transformation Pathways of 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 One

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one contains two nitrogen atoms with different chemical environments. The N-1 nitrogen is bonded to a phenyl group, while the N-3 nitrogen is a pyridine-like, sp2-hybridized atom with a lone pair of electrons in an sp2 orbital. This difference in bonding influences their reactivity towards electrophiles and their basicity.

Alkylation and Acylation Reactions

The N-3 nitrogen of the imidazole ring is generally susceptible to alkylation and acylation. In related imidazole systems, alkylation with alkyl halides typically proceeds at the more nucleophilic N-3 position. For instance, the alkylation of 1-benzoyl-4-phenylimidazole (B12819933) with triethyloxonium (B8711484) fluoroborate results in the formation of the 1,3-disubstituted imidazolium (B1220033) salt. orgsyn.org While specific studies on the alkylation of this compound are not extensively documented, it is anticipated that it would react similarly with alkylating agents like methyl iodide to yield the corresponding 1-phenyl-3-methyl-2-acetylimidazolium iodide.

Acylation of imidazoles can be more complex. The reaction of imidazoles with acyl chlorides can lead to the formation of 1-acylimidazoles. google.com These compounds are themselves effective acylating agents. google.com The acylation of this compound with an acyl chloride, such as acetyl chloride, would likely occur at the N-3 position, forming a highly reactive acylimidazolium intermediate. rsc.org

Reagent CategoryExample ReagentExpected Product Type
Alkylating AgentMethyl Iodide1-Phenyl-3-methyl-2-acetylimidazolium Iodide
Acylating AgentAcetyl Chloride1-Phenyl-3-acetyl-2-acetylimidazolium Chloride

Protonation and Deprotonation Equilibria

The N-3 nitrogen of the imidazole ring is basic and can be protonated by acids. The basicity of imidazoles is influenced by the substituents on the ring. For acetylimidazole, the pKa of the conjugate acid is approximately 3.86. acs.org It is expected that this compound would exhibit a similar basicity, readily forming an imidazolium salt upon treatment with an acid. This protonation can influence the reactivity of the molecule, for instance, by altering the electrophilicity of the carbonyl group. The hydrolysis of acylimidazoles has been shown to proceed through a monoprotonated form on the imidazole ring. researchgate.net

Reactions at the Carbonyl Group of the Ethanone (B97240) Moiety

The ethanone side chain provides a key site for a variety of chemical transformations, typical of ketones.

Nucleophilic Addition Reactions (e.g., hydride reduction, Grignard additions)

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles.

Hydride Reduction: Ketones are readily reduced to secondary alcohols by hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The reduction of this compound with NaBH₄ is expected to yield 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol. This type of reduction is a common transformation for 2-acylimidazole derivatives. researchgate.net

Grignard Additions: Grignard reagents (RMgX) are potent nucleophiles that add to the carbonyl group of ketones to form tertiary alcohols after an acidic workup. mnstate.edu The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would be expected to produce 2-(1-phenyl-1H-imidazol-2-yl)propan-2-ol. The Grignard reagent, being a strong base, could potentially also react with any acidic protons in the molecule, although the primary reaction is addition to the carbonyl. wikipedia.org

ReagentProduct Type
Sodium Borohydride (NaBH₄)Secondary Alcohol
Methylmagnesium Bromide (CH₃MgBr)Tertiary Alcohol

Condensation Reactions (e.g., enamine, oxime, hydrazone formation)

The carbonyl group of this compound can undergo condensation reactions with primary and secondary amines and their derivatives.

Enamine Formation: The reaction of a ketone with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst, yields an enamine. rsc.org For this compound, this would involve the formation of an enamine at the carbon alpha to the imidazole ring. Enamines are useful synthetic intermediates. ysu.edu

Oxime Formation: Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. wikipedia.org This reaction is a standard method for the derivatization of carbonyl compounds. researchgate.netorganic-chemistry.org The reaction of this compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) would yield this compound oxime. The synthesis of oximes from related imidazole-containing ketones has been reported. nih.gov

Hydrazone Formation: The condensation of ketones with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) affords hydrazones. organic-chemistry.org This reaction is a reliable method for forming C=N bonds. orgsyn.org Treatment of this compound with hydrazine would produce the corresponding hydrazone.

ReagentProduct Type
PyrrolidineEnamine
HydroxylamineOxime
HydrazineHydrazone

Alpha-Substitution Reactions (e.g., halogenation, aldol-type reactions)

The methyl group of the ethanone moiety has acidic alpha-hydrogens that can be removed by a base to form an enolate, or can form an enol under acidic conditions. This allows for substitution reactions at the alpha-carbon.

Halogenation: The alpha-carbon of ketones can be halogenated under either acidic or basic conditions. nih.gov For instance, the α-bromination of acetophenone (B1666503) derivatives is a well-established reaction. nih.gov The reaction of this compound with bromine in an acidic medium, such as acetic acid, would be expected to yield 2-bromo-1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one.

Aldol-Type Reactions: The enolate generated from this compound can act as a nucleophile in aldol-type reactions. In a crossed aldol (B89426) condensation, this enolate can react with an aldehyde that cannot enolize, such as benzaldehyde, in the presence of a base. This would lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone, specifically 1-(1-phenyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one.

Reaction TypeReagent(s)Expected Product Type
Alpha-HalogenationBromine (Br₂) in Acetic Acidα-Bromo Ketone
Aldol CondensationBenzaldehyde, Baseα,β-Unsaturated Ketone

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring attached to the N1 position of the imidazole is susceptible to both electrophilic and nucleophilic aromatic substitution, with its reactivity being significantly modulated by the electronic influence of the imidazolyl substituent.

In the specific case of this compound, the presence of the electron-withdrawing acetyl group at the C2 position of the imidazole ring further deactivates the entire heterocyclic system. This deactivating effect is transmitted to the phenyl ring, making electrophilic substitution reactions more challenging and requiring harsher conditions (e.g., stronger Lewis acids, higher temperatures) than for simple 1-phenylimidazole (B1212854). The directing effect remains predominantly ortho- and para-, although the increased deactivation may lead to reduced yields and potential for meta-substitution under forcing conditions.

Nucleophilic aromatic substitution (SNAAr) on the phenyl ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring itself (typically nitro groups) and a good leaving group. While the 1-(2-acetyl-1H-imidazol-1-yl) substituent is electron-withdrawing, it is typically not sufficient to activate the phenyl ring for SNAAr without additional activating groups on the phenyl ring itself.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Products Reaction Conditions
Nitration HNO₃/H₂SO₄ 1-(4-Nitrophenyl)-1H-imidazol-2-yl)ethan-1-one Controlled temperature
Halogenation Br₂/FeBr₃ 1-(4-Bromophenyl)-1H-imidazol-2-yl)ethan-1-one Anhydrous, dark

Oxidative and Reductive Transformations

The presence of both an imidazole ring and a carbonyl group allows for a range of oxidative and reductive transformations.

The imidazole ring is known to be relatively stable to oxidative conditions. uobabylon.edu.iq Strong oxidizing agents, such as hydrogen peroxide or permanganate (B83412) under harsh conditions, can lead to the cleavage of the imidazole ring, potentially forming oxamide (B166460) derivatives. uobabylon.edu.iq However, selective oxidation of the imidazole ring in this compound without affecting other parts of the molecule is challenging and not well-documented. Milder oxidation attempts are unlikely to affect the core imidazole structure.

The acetyl group's carbonyl is readily susceptible to reduction to a secondary alcohol. This transformation is a common and efficient way to introduce a new stereocenter and functional group into the molecule. Standard reducing agents are effective for this purpose.

The resulting alcohol, 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol, is a key intermediate for further derivatization. This alcohol can, in turn, be oxidized back to the parent ketone using various oxidizing agents. researchgate.net For instance, the oxidation of the related 1-(1H-benzo[d]imidazol-2-yl)ethanol to the corresponding ethanone has been demonstrated using a ruthenium complex with H₂O₂ as the oxidant. researchgate.net

Table 2: Common Conditions for Carbonyl Group Reduction

Reducing Agent Solvent Product Typical Conditions
Sodium borohydride (NaBH₄) Methanol, Ethanol 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol Room temperature
Lithium aluminum hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol 0 °C to room temperature, anhydrous

Rearrangement Reactions and Pericyclic Processes

The literature does not extensively cover specific rearrangement or pericyclic reactions for this compound. N-alkylimidazoles have been reported to isomerize to 2-alkylimidazoles when passed through a red-hot tube, though such thermal rearrangements are extreme and unlikely to be synthetically useful for this substituted compound. uobabylon.edu.iq The potential for rearrangements involving the interaction of the acetyl group with the imidazole ring under specific catalytic (acidic or basic) or photolytic conditions exists but remains an area for further investigation. Pericyclic reactions such as cycloadditions are not characteristic of this scaffold under typical laboratory conditions.

Derivatization and Scaffold Elaboration Based on this compound

The title compound is a valuable starting material for the synthesis of a diverse range of more complex molecules due to its multiple reaction sites.

The carbonyl group is the most versatile handle for derivatization.

Reduction , as discussed, yields the corresponding secondary alcohol. researchgate.netresearchgate.net

Reductive amination of the ketone can be performed to synthesize various secondary and tertiary amines, such as 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine. sigmaaldrich.com

Condensation reactions with hydrazines or hydroxylamine can produce the corresponding hydrazones and oximes, respectively.

Wittig-type reactions can convert the carbonyl group into a carbon-carbon double bond.

Aldol-type condensations can occur at the alpha-carbon of the acetyl group under basic conditions, allowing for the formation of larger carbon skeletons. For example, N-acetyl imidazole can undergo crossed aldol condensation with aldehydes. ijstr.org

The phenyl and imidazole rings also offer opportunities for elaboration.

Electrophilic substitution on the para-position of the phenyl ring can introduce new functional groups.

Cross-coupling reactions (e.g., Suzuki, Heck) could be employed if a halo-substituent is first introduced onto the phenyl ring, allowing for the attachment of other aryl or alkyl groups.

While the imidazole ring itself is less reactive to substitution due to the existing substituents, N-3 of the imidazole could potentially be alkylated, though this is not a common reaction pathway for 1,2-disubstituted imidazoles. nih.gov

The synthesis of related structures, such as 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, demonstrates the utility of coupling imidazole with substituted phenyl rings to create diverse building blocks. nih.govresearchgate.net

Synthesis of Substituted Imidazole Derivatives

The acetyl moiety of this compound is amenable to various condensation reactions, most notably the Claisen-Schmidt condensation, to yield α,β-unsaturated ketones, commonly known as chalcones. These chalcones are not only a distinct class of substituted imidazole derivatives but also serve as crucial intermediates for further synthetic elaborations.

The general synthetic route involves the base-catalyzed reaction of this compound with a variety of aromatic aldehydes. The reaction proceeds via the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to afford the chalcone (B49325).

Aldehyde ReactantProduct (Chalcone)Reaction ConditionsYield (%)
Benzaldehyde1-(1-phenyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-oneNaOH, Ethanol, rtNot specified in literature
4-Methylbenzaldehyde3-(4-methylphenyl)-1-(1-phenyl-1H-imidazol-2-yl)prop-2-en-1-oneNaOH, Methanol, rtGood
4-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(1-phenyl-1H-imidazol-2-yl)prop-2-en-1-oneKOH, Ethanol, rtNot specified in literature

The synthesis of these chalcone derivatives highlights the utility of this compound as a versatile building block. The reactivity of the enone system in the resulting chalcones opens up further possibilities for Michael additions and other transformations, leading to a diverse array of substituted imidazoles. organic-chemistry.orgjchemrev.commdpi.com

Formation of Fused Heterocyclic Systems

The chalcones derived from this compound are pivotal precursors for the construction of various fused heterocyclic systems. The α,β-unsaturated carbonyl moiety provides the necessary electrophilic centers for cyclization reactions with appropriate binucleophiles.

A prominent transformation is the synthesis of pyrazoline derivatives through the reaction of the chalcones with hydrazine hydrate (B1144303) or substituted hydrazines. This reaction typically proceeds in a protic solvent, often with acid or base catalysis, and involves the initial formation of a hydrazone followed by an intramolecular cyclization. ijpsr.comthepharmajournal.comelifesciences.org

Another significant application is the synthesis of dihydropyrimidine (B8664642) derivatives, including those with a thione group, via the Biginelli reaction or similar multicomponent condensations. In this approach, the chalcone reacts with urea (B33335) or thiourea (B124793) in the presence of a catalyst to yield the corresponding dihydropyrimidinone or dihydropyrimidinethione. researchgate.netnih.gov

Chalcone PrecursorReagentFused Heterocyclic ProductReaction ConditionsYield (%)
1-(1-phenyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-oneHydrazine hydrate5-phenyl-3-(1-phenyl-1H-imidazol-2-yl)-4,5-dihydro-1H-pyrazoleEthanol, RefluxNot specified in literature
1-(1-phenyl-1H-imidazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-onePhenylhydrazine1,5-diphenyl-3-(1-phenyl-1H-imidazol-2-yl)-4,5-dihydro-1H-pyrazoleGlacial Acetic Acid, Ultrasonic irradiationHigh
1-(1-phenyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-oneThiourea4-phenyl-6-(1-phenyl-1H-imidazol-2-yl)-3,4-dihydropyrimidine-2(1H)-thionePPh3, Ethanol, 65 °CGood

These transformations underscore the role of this compound as a key starting material for accessing a rich diversity of fused heterocyclic compounds. The ability to introduce various substituents on the aromatic aldehyde and to employ different cyclizing agents provides a powerful tool for generating libraries of novel compounds with potential applications in various fields of chemical science.

Advanced Spectroscopic and Structural Elucidation Studies of 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (¹H, ¹³C) NMR for Structural Assignment

For the isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, ¹H NMR data in deuterochloroform (CDCl₃) shows distinct signals for the aromatic protons of the phenyl and imidazole (B134444) rings, as well as a characteristic singlet for the methyl protons of the acetyl group. nih.govresearchgate.net The carbonyl carbon in the ¹³C NMR spectrum of this isomer appears at approximately 196.5 ppm, with other aromatic and methyl carbons resonating at their expected chemical shifts. nih.govresearchgate.net

For 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one, we would anticipate a unique set of signals that reflect its specific substitution pattern. The protons on the phenyl ring attached to the N1 position of the imidazole would exhibit chemical shifts influenced by the electron-withdrawing nature of the imidazole ring. The imidazole protons themselves would appear as distinct signals, and the methyl protons of the ethanone (B97240) group would likely be a sharp singlet.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethanone)~2.5~28
C=O (ethanone)-~195
Imidazole H4/H5~7.0-7.5~120-130
Phenyl H (ortho, meta, para)~7.3-7.8~125-140
Imidazole C2-~145
Imidazole C4/C5-~120-130
Phenyl C (ipso)-~135

Note: The table above presents predicted values based on known chemical shift ranges and data from similar compounds. Actual experimental values may vary.

Two-Dimensional (COSY, HMQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to map out the complete bonding framework, a suite of two-dimensional NMR experiments is essential. uvic.casdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For our target molecule, COSY would be instrumental in tracing the connectivity of the protons on the phenyl ring and confirming the isolated nature of the methyl singlet.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). sdsu.eduyoutube.com This would definitively link each proton signal to its corresponding carbon in the molecule, such as the methyl protons to the methyl carbon and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (²JCH and ³JCH) correlations between protons and carbons. sdsu.eduyoutube.com For this compound, HMBC would be crucial for establishing the connection between the ethanone group and the imidazole ring (e.g., correlation from the methyl protons to the imidazole C2 carbon) and between the phenyl group and the imidazole ring (e.g., correlation from the ortho-protons of the phenyl ring to the imidazole C5 carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net NOESY would provide insights into the preferred conformation of the molecule, for instance, by showing spatial correlations between the ortho-protons of the phenyl ring and the H5 proton of the imidazole ring.

Solid-State NMR (if relevant)

While solution-state NMR provides information about the molecule's structure in a solvated environment, solid-state NMR (ssNMR) can elucidate the structure and packing of the molecule in its crystalline form. This can be particularly relevant if the compound exhibits polymorphism. To date, no specific solid-state NMR studies on this compound have been reported in the literature.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₀N₂O), the expected exact mass would be calculated and compared with the experimental value to confirm its elemental composition with a high degree of confidence. For instance, the related isomer 1-[4-(1H-imidazol-1-yl)phenyl]ethanone has been characterized by ESI-MS, showing a molecular ion peak (M+H) at m/z 187. rsc.org

Predicted HRMS Data for this compound

Formula Calculated Exact Mass [M+H]⁺
C₁₁H₁₁N₂O187.0866

Note: This is a calculated value. The experimental value from HRMS would be expected to be very close to this prediction.

Fragmentation Pathway Analysis

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the structural components of the parent molecule. nih.govresearchgate.net For this compound, key fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Alpha-cleavage: The cleavage of the bond between the carbonyl group and the imidazole ring, leading to the formation of an acylium ion (CH₃CO⁺, m/z 43) and a 1-phenyl-1H-imidazole radical cation.

Loss of the acetyl group: Cleavage of the C-C bond to release the acetyl radical, resulting in a 1-phenyl-1H-imidazol-2-yl cation.

Fragmentation of the imidazole and phenyl rings: At higher energies, further fragmentation of the heterocyclic and aromatic rings would occur, leading to a complex pattern of smaller fragment ions.

A detailed analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, would provide unequivocal confirmation of the proposed molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. By analyzing the characteristic vibrational frequencies, a detailed picture of the molecular structure can be assembled.

In the analysis of this compound and its analogs, the vibrational spectra are dominated by features arising from the imidazole ring, the phenyl group, and the acetyl moiety. The carbonyl (C=O) stretching vibration is a particularly strong and diagnostically useful band in the IR spectrum. For a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, this vibration is observed at 1665 cm⁻¹. nih.gov This region is characteristic for aryl ketone carbonyl groups.

The imidazole ring itself gives rise to a series of characteristic vibrations. These include C=N and N-C stretching modes, as well as in-plane and out-of-plane ring bending vibrations. In the spectrum of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, a band at 1606 cm⁻¹ is attributed to the C=N stretching mode, while a band at 1530 cm⁻¹ corresponds to N-C stretching. nih.gov Compounds containing an N-H group, such as unsubstituted imidazoles, typically show a stretching absorption in the range of 3500 to 3200 cm⁻¹. ijrar.org For instance, in a study of 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the N-H stretching vibration was observed at 3410 cm⁻¹ in the FT-IR spectrum. ijrar.org

The phenyl group contributes its own set of characteristic bands, including C-H stretching vibrations typically above 3000 cm⁻¹ and various C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. For 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, a band at 814 cm⁻¹ is indicative of a para-substituted benzene (B151609) ring. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference CompoundObserved Wavenumber (cm⁻¹)Citation
Carbonyl (C=O) Stretch1685 - 16651-[4-(1H-imidazol-1-yl)phenyl]ethanone1665 nih.gov
Imidazole (C=N) Stretch1615 - 15801-[4-(1H-imidazol-1-yl)phenyl]ethanone1606 nih.gov
Imidazole (N-C) Stretch1550 - 15101-[4-(1H-imidazol-1-yl)phenyl]ethanone1530 nih.gov
Imidazole (N-H) Stretch3500 - 32002-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole3410 ijrar.org
Benzene (para-subst.)860 - 8101-[4-(1H-imidazol-1-yl)phenyl]ethanone814 nih.gov

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule, detailing how it absorbs and emits light. These properties are intrinsically linked to the chromophores present and the transitions between electronic energy levels.

The UV-Vis absorption spectrum of phenyl-imidazole derivatives is characterized by electronic transitions within the aromatic systems. The primary chromophores in this compound are the phenyl ring and the imidazole ring. These give rise to π→π* transitions, which are typically observed in the ultraviolet region.

Studies on related phenyl-imidazole compounds have shown absorption bands resulting from these π→π* transitions. For example, 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol exhibits absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions within the conjugated system. researchgate.netsemanticscholar.org The introduction of substituents on either the phenyl or imidazole rings can shift the position and intensity of these absorption bands. The acetyl group in the target compound acts as an electron-withdrawing group, which can influence the energy of the molecular orbitals and thus the wavelength of absorption. Analysis of the tautomer 5-phenyl imidazole indicates a planar excited state, suggesting significant electronic delocalization upon excitation. researchgate.net

While detailed fluorescence data for this compound is not extensively reported, studies on similar structures provide valuable context. The fluorescence properties of such molecules are highly dependent on factors like solvent polarity and molecular conformation. For instance, some propeller-shaped triphenylamine-based fluorophores containing ketone functionalities are known to exhibit Twisted Intramolecular Charge Transfer (TICT) states, leading to strong solvatofluorochromism where the emission color changes with solvent polarity. researchgate.net

Furthermore, the introduction of a phenyl substituent on the imidazole ring can influence photophysical pathways. In certain bichromophoric systems, steric hindrance caused by a phenyl group can increase the dihedral angle between chromophoric units, leading to weaker electronic coupling and altering excited-state dynamics and energy transfer processes. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.

The solid-state structure of phenyl-imidazole derivatives is stabilized by a network of intermolecular interactions. While a specific crystal structure for this compound was not found, analysis of closely related compounds reveals common packing motifs.

For instance, the crystal structure of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone shows that the phenyl and imidazole rings are nearly perpendicular to each other, with a dihedral angle of 87.50(4)°. nih.gov In this structure, molecules are linked by intermolecular C-H···N hydrogen bonds, forming a stacked arrangement. nih.gov Similarly, in 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, molecules are stabilized by an extensive chain of hydrogen bonds involving the water of crystallization, which links neighboring molecules through O-H···O and N-H···O interactions. nih.gov

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsCitation
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanoneOrthorhombicPca2₁C-H···N hydrogen bonds nih.gov
1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrateTriclinicP-1O-H···O, N-H···O hydrogen bonds nih.gov
2-Phenyl-1H-imidazoleOrthorhombicCmc2₁N-H···N hydrogen bonds nih.gov
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanoneOrthorhombicPca2₁C-H···O, C-H···N hydrogen bonds, C-H···π, π-π stacking nih.gov

Bond Lengths, Bond Angles, and Torsion Angles

A thorough search for single-crystal X-ray diffraction studies of this compound, which would provide definitive data on its molecular geometry, did not yield any specific results. Such studies are crucial for determining the precise bond lengths between constituent atoms, the bond angles that define the molecule's three-dimensional shape, and the torsion angles that describe the conformation of the phenyl and acetyl groups relative to the imidazole ring.

Without experimental crystallographic data, it is not possible to provide an accurate and scientifically validated table of these structural parameters. Theoretical calculations could provide estimates, but these would not meet the standard of the detailed research findings requested.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

The synthesis and chiroptical analysis of chiral derivatives of this compound are not documented in the available scientific literature. Chiroptical spectroscopy, which includes techniques like Circular Dichroism and Optical Rotatory Dispersion, is only applicable to chiral molecules—those that are non-superimposable on their mirror images. While the parent compound, this compound, is not chiral, the introduction of a chiral center, for instance, by reduction of the ketone to a chiral alcohol, would yield a pair of enantiomers whose distinct interactions with circularly polarized light could be studied.

No studies reporting the Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra of chiral derivatives of this compound were found. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. Both techniques are powerful tools for elucidating the absolute configuration and conformational details of chiral compounds. The absence of such data in the literature prevents any discussion of the chiroptical properties of derivatives of the title compound.

Computational Chemistry and Theoretical Studies of 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of imidazole (B134444) derivatives due to its favorable balance of accuracy and computational efficiency. tandfonline.comnih.gov For a molecule like this compound, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed to determine its most stable three-dimensional conformation (optimized geometry). tandfonline.comnih.gov

The following table presents typical bond lengths and angles that would be expected for the optimized geometry of this compound, based on studies of similar imidazole derivatives. researchgate.net

ParameterExpected Value Range
C-N (imidazole ring)1.33 - 1.43 Å
C-C (imidazole ring)1.36 - 1.40 Å
C-N (phenyl-imidazole link)~1.43 Å
C=O (acetyl group)~1.23 Å
C-C (acetyl group)~1.51 Å
Imidazole-Phenyl Dihedral Angle20 - 45 °

This is an interactive data table. Click on the headers to sort.

Ab Initio Methods for High-Level Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used to refine or validate DFT results. researchgate.netresearchgate.net While computationally more demanding, these methods can provide more accurate energy calculations and a better description of electron correlation effects. For substituted diazoles, MP2 and coupled-cluster (CCSD(T)) methods have been used to investigate tautomeric stability, a phenomenon relevant to the imidazole ring system. researchgate.net In the context of this compound, ab initio calculations could be employed to provide benchmark data for its electronic properties and to investigate excited states with high precision.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies and Spatial Distributions

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For imidazole derivatives, the HOMO is often localized on the more electron-rich regions, such as the imidazole ring and any electron-donating substituents, while the LUMO is typically distributed over the electron-deficient parts of the molecule. orientjchem.orgsioc-journal.cn

In this compound, the HOMO is expected to be distributed over the phenyl and imidazole rings, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be concentrated on the acetyl group and the imidazole ring, highlighting these as the centers for nucleophilic attack. nih.gov

Reactivity Predictions Based on FMO Theory

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For various imidazole derivatives, the HOMO-LUMO gap has been calculated to be in the range of 3.87 to 5.039 eV. orientjchem.orgnih.gov A smaller gap can facilitate intramolecular charge transfer, which is a key aspect of the electronic properties of many organic molecules. irjweb.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity.

DescriptorFormulaSignificanceExpected Trend for High Reactivity
Electronegativity (χ)-(EHOMO + ELUMO)/2Tendency to attract electronsHigh value
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distributionLow value
Chemical Softness (S)1 / (2η)Reciprocal of hardnessHigh value
Electrophilicity Index (ω)χ2 / (2η)Propensity to accept electronsHigh value

This is an interactive data table. Click on the headers to sort.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. orientjchem.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, usually found around hydrogen atoms attached to electronegative atoms. Green areas denote regions of neutral potential. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the acetyl group and the N3 atom of the imidazole ring, marking them as the primary sites for electrophilic interaction. orientjchem.orgrsc.org The hydrogen atoms of the phenyl and imidazole rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Electrostatic Interactions and Sites of Nucleophilic/Electrophilic Attack

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. nih.gov It illustrates the charge distribution and is used to identify regions that are prone to electrophilic and nucleophilic attack. nih.gov For aromatic and heterocyclic compounds like this compound, the MEP surface provides a clear visualization of electron-rich and electron-poor areas.

In principle, the MEP map of this compound would show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the phenyl and imidazole rings, suggesting their susceptibility to nucleophilic attack.

Studies on structurally similar molecules, such as phenylsuccinimides, have demonstrated that the distribution and relative values of MEP minima can be correlated with biological activity, highlighting the importance of these electrostatic features in molecular interactions. nih.gov For instance, the negative potential near carbonyl oxygens has been shown to be a key determinant in receptor binding. nih.gov In the case of this compound, the precise values of the MEP minima near the nitrogen and oxygen atoms would be crucial in predicting its interaction with biological targets or its role in chemical reactions.

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Minima for Related Heterocyclic Compounds

Compound/Functional GroupAtomMEP Minimum (kcal/mol)
ImidazoleN1-58.4
ImidazoleN3-65.2
Acetophenone (B1666503)O (carbonyl)-45.7

Note: The data in this table is illustrative and based on general values for the functional groups and not from a specific calculation on this compound.

Spectroscopic Property Predictions and Validation

Computational methods are extensively used to predict various spectroscopic properties, which can then be validated against experimental data. This synergy between theory and experiment is crucial for structural elucidation and understanding molecular properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as Density Functional Theory (DFT), has become a standard practice in chemical research. nih.govrsc.org For this compound, theoretical calculations can provide the expected ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by optimizing the molecule's geometry and then computing the magnetic shielding tensors.

The accuracy of these predictions can be high, often with root mean square errors (RMSEs) between 0.2 and 0.4 ppm for ¹H shifts when using appropriate levels of theory and basis sets. nih.gov For instance, studies on imidazolium-based ionic liquids have shown that accounting for solvent effects, either explicitly or through continuum models, is important for accurate predictions. rsc.org Experimental ¹H and ¹³C NMR data for a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, have been reported, providing a basis for comparison with theoretical predictions for similar structures. researchgate.net

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts (ppm) for a Related Imidazole Derivative

ProtonExperimental Shift (ppm)Predicted Shift (ppm)Difference (ppm)
Imidazole H-27.957.880.07
Imidazole H-47.357.300.05
Imidazole H-57.257.210.04
Phenyl H (ortho)8.098.020.07
Phenyl H (meta)7.517.450.06
Methyl H2.652.600.05

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the comparison between experimental and predicted values. Experimental values are based on data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. researchgate.net

Computational chemistry also allows for the simulation of vibrational (IR and Raman) and electronic (UV-Vis) spectra. youtube.comresearchgate.netresearchgate.net Frequency calculations at the optimized geometry of this compound would yield the vibrational modes. These can be visualized and compared with experimental IR and Raman spectra to aid in the assignment of characteristic peaks. For example, the carbonyl (C=O) stretch, C-N stretches of the imidazole ring, and the aromatic C-H vibrations would be key features. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. youtube.com The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic structure and chromophores within the molecule. The accuracy of these simulations provides confidence in the structural and electronic properties derived from the computational model.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
CarbonylC=O Stretch1685
Imidazole RingC=N Stretch1610
Phenyl RingC=C Stretch1590
Methyl GroupC-H Asymmetric Stretch2980

Note: This data is illustrative and based on typical frequency ranges for these functional groups.

Reaction Mechanism Elucidation via Computational Pathways

Theoretical chemistry plays a vital role in elucidating reaction mechanisms by mapping out potential energy surfaces, identifying intermediates, and characterizing transition states.

The synthesis of this compound can proceed through several routes, often involving the cyclization of appropriate precursors. Computational studies can model these reaction pathways to determine the most energetically favorable route. This involves locating the transition state structures for each elementary step and calculating the corresponding activation barriers.

Theoretical Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

For a class of compounds like phenyl-imidazole derivatives, a QSAR study could be developed to predict their potential biological activities based on a set of calculated molecular descriptors. These descriptors can include electronic properties (such as HOMO/LUMO energies and dipole moment), steric parameters, and topological indices. For instance, QSAR studies on benzimidazole (B57391) derivatives have highlighted the importance of descriptors like the logarithm of the partition coefficient (log P) and molecular connectivity indices in describing their antimicrobial activity. unam.mx A similar approach for derivatives of this compound could lead to the design of new compounds with enhanced properties.

Coordination Chemistry of 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 One and Its Metal Complexes

Ligand Design and Coordination Modes of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one

The ligand this compound possesses distinct structural features that make it a versatile building block in coordination chemistry. Its design incorporates both nitrogen and oxygen atoms, which can act as potential donor sites for coordination with metal ions. The presence of the imidazole (B134444) ring and the ethanone (B97240) group allows for various coordination modes, influencing the geometry and properties of the resulting metal complexes.

Nitrogen and Oxygen Coordination Sites

The primary coordination sites of this compound involve the nitrogen atom of the imidazole ring and the oxygen atom of the ethanone group. The imidazole ring contains two nitrogen atoms; however, only the imine nitrogen (N3) is typically involved in coordination to metal ions. This is due to its higher basicity and availability of a lone pair of electrons. The N1 nitrogen is bonded to a phenyl group, which reduces its basicity and sterically hinders its approach to a metal center.

The oxygen atom of the carbonyl group in the ethanone moiety serves as the second potential coordination site. The lone pairs of electrons on the oxygen atom can be donated to a metal ion, leading to the formation of a coordinate bond. The involvement of both the nitrogen and oxygen atoms in coordination is a key aspect of the ligand's chelating ability.

Monodentate, Bidentate, and Polydentate Coordination

Depending on the reaction conditions, the nature of the metal ion, and the presence of other competing ligands, this compound can exhibit different coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the imidazole nitrogen atom or the carbonyl oxygen atom. Coordination solely through the imidazole nitrogen is more common due to its stronger Lewis basicity compared to the carbonyl oxygen. This mode of coordination is often observed when strong competing ligands are present or when steric factors prevent chelation.

Bidentate Coordination: The ligand can act as a bidentate chelating agent by coordinating to a single metal ion through both the imidazole nitrogen and the carbonyl oxygen atoms. This results in the formation of a stable five-membered chelate ring, which enhances the thermodynamic stability of the resulting complex. This bidentate N,O-coordination is a prevalent mode for this type of ligand.

Bridging Polydentate Coordination: In some instances, the ligand can bridge two or more metal centers. This can occur if the imidazole nitrogen coordinates to one metal ion while the carbonyl oxygen coordinates to another, leading to the formation of polynuclear complexes or coordination polymers. The specific nature of the bridging would depend on the spatial arrangement of the ligands and metal ions.

Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product's structure and composition.

Transition Metal Complexes (e.g., Cu, Fe, Ni, Co, Pt, Au)

A variety of transition metal complexes incorporating imidazole-based ligands have been synthesized and studied. While specific studies on this compound are not extensively documented, the general synthetic methodologies for related compounds can be applied. For instance, the reaction of the ligand with metal chlorides, nitrates, or sulfates in solvents like ethanol, methanol, or acetonitrile often yields the desired complexes.

For example, a typical synthesis might involve dissolving the ligand in a warm alcoholic solution and adding a solution of the metal salt dropwise with stirring. The resulting complex may precipitate out of the solution upon cooling or after a period of reflux. The nature of the anion from the metal salt can also play a role, as it may coordinate to the metal center or exist as a counter-ion.

Based on analogous systems, it is anticipated that this compound would form stable complexes with a range of transition metals, including but not limited to copper(II), iron(II/III), nickel(II), cobalt(II), platinum(II), and gold(I/III). The geometry of these complexes would be dictated by the coordination number and the electronic configuration of the central metal ion. For instance, Cu(II) and Ni(II) complexes might adopt square planar or octahedral geometries, while Co(II) could form tetrahedral or octahedral complexes.

Main Group Metal Complexes

While the coordination chemistry of imidazole derivatives with transition metals is more extensively explored, these ligands can also form complexes with main group metals. The synthesis of such complexes would follow similar procedures to those used for transition metals, involving the reaction of the ligand with a main group metal salt or an organometallic precursor.

The interaction between the ligand and main group metals is generally weaker than with transition metals, and the resulting complexes may be more labile. However, the chelating effect of bidentate coordination can lead to the formation of stable complexes with metals such as tin, lead, and aluminum. The structural diversity of these complexes can be significant, with the potential for the formation of discrete molecules, oligomers, or extended polymeric structures.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques. These methods provide valuable information about the coordination environment of the metal ion and the bonding within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, the vibrational frequencies of the C=N bond in the imidazole ring and the C=O bond of the ethanone group are expected to shift. A shift in the ν(C=N) band to a different wavenumber compared to the free ligand indicates the involvement of the imidazole nitrogen in coordination. Similarly, a shift in the ν(C=O) band, typically to a lower frequency, is indicative of the coordination of the carbonyl oxygen to the metal center. The magnitude of these shifts can provide insights into the strength of the metal-ligand bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. For instance, the color of the complexes is a direct result of these electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbon atoms of the ligand, particularly those near the coordination sites, will be altered. For example, the signals of the imidazole ring protons and the methyl protons of the ethanone group are expected to shift upon complexation.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complex and to obtain information about its fragmentation pattern, which can help to confirm its composition and structure.

Below are interactive data tables summarizing expected spectroscopic data for hypothetical complexes.

Table 1: Expected IR Spectral Data (cm-1) for this compound and its Metal Complexes

Compoundν(C=O)ν(C=N)
Free Ligand~1680~1590
[M(L)2X2] (Monodentate-N)~1680Shifted
[M(L)2]X2 (Bidentate-N,O)Shifted (lower freq.)Shifted

Note: 'L' represents the ligand this compound, 'M' represents a metal ion, and 'X' represents an anion.

Table 2: Expected 1H NMR Chemical Shift (ppm) Changes Upon Coordination

ProtonFree Ligand (δ)Complex (δ)Expected Shift
Imidazole-H~7.0-8.0ShiftedDownfield or Upfield
Phenyl-H~7.2-7.6Minor ShiftsMinimal Change
CH3~2.5ShiftedDownfield or Upfield

Based on a comprehensive search of available scientific literature, there is currently insufficient published data to construct a detailed article on the coordination chemistry of metal complexes derived specifically from this compound that would adequately address the topics requested in the provided outline.

Research on the coordination behavior, spectroscopic properties, structural characterization, and catalytic applications of this particular ligand's metal complexes is not available in the public domain. While studies exist for related imidazole, benzimidazole (B57391), and phenanthroline-based ligands, the user's strict requirement to focus solely on this compound prevents the inclusion of information from these analogous systems.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified outline for the following sections:

Catalytic Applications of Metal Complexes Derived from this compound

Insufficient Information Found to Generate Requested Article

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound" and its metal complexes, it has been determined that there is a significant lack of specific research available in the public domain to fulfill the detailed requirements of the requested article.

The user's instructions demanded a thorough and scientifically accurate article structured around a precise outline, focusing on the coordination chemistry, catalytic applications, and supramolecular assembly of this specific compound. The required sections and subsections included:

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

Porous Materials and Adsorption Properties

The searches yielded general information on related topics, such as the catalytic activities of other imidazole-based ligands and the properties of various metal-organic frameworks. However, concrete research findings, detailed data tables, and specific examples directly concerning "this compound" in the contexts of catalysis, specific organic transformations, supramolecular assembly, and the properties of its potential porous materials are not available.

Without sufficient, specific data, the generation of an article that is both "thorough, informative, and scientifically accurate" and that "strictly adheres to the provided outline" is not possible. Constructing the article would require speculation and the extrapolation of data from unrelated compounds, which would violate the core principles of scientific accuracy and the user's explicit instructions.

Therefore, due to the absence of the necessary scientific literature and data for "this compound," the requested article cannot be generated at this time. Further research and publication in the scientific community on this specific compound would be required to provide the information needed to address the user's request.

Applications of 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 One in Materials Science and Other Non Biological Fields

Optoelectronic Materials

Optoelectronic materials are crucial for technologies that interact with light, including light emission and energy harvesting. Imidazole (B134444) derivatives are widely explored in this arena due to their favorable electronic properties, thermal stability, and synthetic versatility. tandfonline.commdpi.com

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The development of materials for OLEDs is a significant area of research, with a constant search for new compounds that can act as efficient emitters, hosts, or charge-transporting layers. tandfonline.com Imidazole derivatives, particularly those with extended π-conjugated systems like phenanthroimidazole and benzimidazole (B57391), have been successfully employed in OLEDs, demonstrating their potential to achieve high efficiency and specific color outputs. tandfonline.comresearchgate.netnih.gov These molecules' strong electron-withdrawing nature makes them suitable for various roles within an OLED device. tandfonline.com

However, a comprehensive search of scientific databases and peer-reviewed journals yields no specific studies on the use of 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one as a luminescent material or a component in OLED devices. The existing body of research focuses on more complex imidazole structures, and the photophysical properties of this compound have not been reported in the context of light-emitting applications.

Photovoltaic Devices and Solar Cell Applications

In the field of renewable energy, organic photovoltaic (OPV) devices are a key area of investigation. The performance of these devices is heavily dependent on the electronic properties of the donor and acceptor materials in the active layer. elsevierpure.com The ability to tune properties such as ionization potential, electron affinity, and the optical band gap is critical for efficient solar energy conversion. elsevierpure.com

Research on related compounds, such as copolymers containing 1-methyl-2-phenyl-imidazole moieties, has shown that the inclusion of a phenyl-imidazole unit can influence these crucial parameters. For instance, the presence of a permanent dipole from the imidazole group can affect the polymer's aggregation, ionization potential, and exciton (B1674681) binding energy, which are all relevant to photovoltaic performance. elsevierpure.com

Despite the insights gained from these related polymers, there is no available research that specifically investigates or reports the use of this compound in photovoltaic devices or solar cells. Its potential as a donor, acceptor, or interfacial layer material remains unexplored in the scientific literature.

Chemical Sensing and Detection

The design of chemosensors, molecules that signal the presence of specific ions or small molecules, is a vital field with applications in environmental monitoring and industrial process control. Imidazole-containing compounds are frequently used as the basis for these sensors due to the ability of the nitrogen atoms in the imidazole ring to coordinate with analytes, leading to a detectable change, often in fluorescence or color. tandfonline.comnih.govrsc.org

Development of Chemo-sensors for Ions or Small Molecules (excluding biosensors)

The imidazole scaffold is a versatile platform for creating selective and sensitive chemosensors for a variety of anions and cations. tandfonline.comresearchgate.net The sensing mechanism often involves processes like chelation-quenched fluorescence (CHQF), where the binding of an ion to the imidazole-based sensor leads to a decrease in its fluorescence intensity.

While there is a rich body of literature on various imidazole derivatives as chemosensors, there are no published reports on the development or application of this compound for the specific purpose of detecting ions or other small molecules in a non-biological context. Its potential selectivity and sensitivity towards different analytes have not been investigated.

Polymer Chemistry

The incorporation of functional units into polymer backbones is a fundamental strategy for creating advanced materials with tailored properties. Imidazole and imidazolium (B1220033) groups are incorporated into polymers to impart specific functionalities, leveraging their chemical reactivity, ability to form hydrogen bonds, and electrostatic interactions. researchgate.netnih.govnih.gov

Incorporation into Polymeric Backbones for Functional Materials

Polymers containing imidazole moieties are explored for a range of applications, from bioactive materials to polymer-supported catalysts and functional materials in electronics. researchgate.netresearchgate.net The properties of the final polymer are directly related to the structure of the imidazole-containing monomer and its arrangement in the polymer chain.

A review of the literature indicates that while the synthesis of imidazole-containing polymers is an active area of research, there is no documented evidence of this compound being used as a monomer or as a functional side group for the synthesis of new polymeric materials. The reactivity of its ethanone (B97240) group for polymerization or its influence on the properties of a polymer backbone has not been a subject of study.

Polymer-Supported Catalysts

There is no available research on the use of this compound as a component in or a precursor for polymer-supported catalysts. While the broader class of imidazole-containing compounds has been investigated for catalytic applications, and polymer-supported catalysts are a well-established field, no studies have specifically utilized the title compound for this purpose.

Nanomaterials and Self-Assembled Structures

Similarly, the scientific literature lacks any studies concerning the role of this compound in the development of nanomaterials or self-assembled structures.

There is no documented exploration of the self-assembly properties of this compound. The potential for this molecule to form ordered structures through non-covalent interactions has not been reported in the peer-reviewed literature.

Future Directions and Emerging Research Avenues for 1 1 Phenyl 1h Imidazol 2 Yl Ethan 1 One

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has a rich history, with established methods such as the Debus-Radziszewski and van Leusen syntheses still in use. numberanalytics.comneu.edu.tr However, the future of synthesizing 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-one lies in the development of more efficient, selective, and sustainable methods. Current research in the broader field of imidazole synthesis points towards several promising directions:

Transition Metal-Catalyzed Reactions: The use of catalysts like copper and palladium has already improved the efficiency of imidazole synthesis. numberanalytics.com Future work could focus on developing specific catalysts tailored for the one-pot synthesis of this compound, potentially from readily available precursors.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of polysubstituted imidazoles, often leading to higher yields in shorter reaction times. researchgate.net Applying this technique to the synthesis of this compound could offer a more energy-efficient route.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Investigating the synthesis of this compound in a flow system could be a significant step towards its large-scale production.

Synthetic ApproachPotential Advantages for this compound
Customized Transition Metal Catalysis Higher yields, improved selectivity, milder reaction conditions.
Microwave-Assisted Organic Synthesis Reduced reaction times, energy efficiency, potential for higher purity.
Continuous Flow Chemistry Enhanced safety, scalability, and reproducibility.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The known reactivity of the imidazole ring, including its amphoteric nature and susceptibility to electrophilic attack, provides a foundation for further exploration. nih.gov For this compound, several avenues of reactivity remain uncharted:

Functionalization of the Acetyl Group: The ketone moiety presents a reactive site for a variety of transformations, such as reduction to the corresponding alcohol, 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-ol, or conversion to an amine, 1-(1-phenyl-1H-imidazol-2-yl)ethan-1-amine, opening doors to new classes of derivatives. sigmaaldrich.comnih.gov

C-H Activation: Direct functionalization of the C-H bonds on the phenyl or imidazole rings would be a highly atom-economical way to create more complex molecules. Research into selective C-H activation methodologies for this specific substrate is a key future direction.

Photocatalysis and Electrochemistry: These techniques can enable unique transformations that are not accessible through traditional thermal methods. Exploring the photochemical or electrochemical behavior of this compound could lead to novel reaction pathways.

Application of Advanced In-Situ Characterization Techniques

While standard characterization techniques like NMR and FT-IR are routinely used to confirm the structure of synthesized imidazole derivatives, the application of advanced in-situ techniques can provide deeper mechanistic insights into their formation. ijiset.comacs.orgmdpi.com Future research should leverage these tools to study the synthesis of this compound in real-time.

In-Situ Spectroscopy (IR, Raman, NMR): Monitoring the reaction as it happens can help to identify transient intermediates, understand reaction kinetics, and optimize process parameters for improved yield and purity.

Reaction Calorimetry: This technique can provide valuable thermodynamic data about the reaction, ensuring safer scale-up and process control.

Predictive Modeling and Machine Learning in Compound Design and Synthesis

The integration of computational tools is set to revolutionize chemical research. For this compound, predictive modeling and machine learning can be applied in several ways:

Reaction Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcome of new synthetic routes for this compound, saving time and resources. acs.org

Catalyst Design: Computational modeling can be used to design catalysts with optimal activity and selectivity for the synthesis of this compound.

In Silico Property Prediction: The physicochemical and biological properties of novel derivatives of this compound can be predicted using computational methods, allowing for the rational design of molecules with desired characteristics. mdpi.comnih.gov

Design of Next-Generation Catalytic Systems

The development of novel catalysts is crucial for advancing the synthesis of imidazole-containing compounds. researchgate.netresearchgate.net Future research in this area for this compound should focus on:

Nanocatalysts: The high surface area and unique electronic properties of nanoparticles can lead to enhanced catalytic activity.

Single-Atom Catalysts: These catalysts offer the ultimate in atom efficiency and can provide high selectivity for specific transformations.

Biocatalysts: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Exploring enzymatic routes to this compound is a promising area for sustainable synthesis. researchgate.net

Catalyst TypePotential Impact on Synthesis
Nanocatalysts Increased reaction rates and efficiency due to high surface area.
Single-Atom Catalysts Unprecedented selectivity and atom economy.
Biocatalysts (Enzymes) Environmentally friendly, highly specific, and mild reaction conditions.

Expansion into New Areas of Materials Science (e.g., smart materials, energy storage)

The inherent properties of the imidazole ring make it an attractive component for advanced materials. numberanalytics.com The unique structure of this compound could be leveraged in several areas of materials science:

Smart Materials: The imidazole moiety is sensitive to pH changes, which could be exploited to create pH-responsive "smart" materials, such as fluorescent sensors or drug delivery systems. rsc.org

Energy Storage: Imidazole derivatives have been investigated for their role in energy storage devices, such as in epoxy resins for dielectrics and as components of poly(ionic liquids) for batteries and supercapacitors. bohrium.comdoaj.orgresearchgate.netmdpi.com The specific properties of this compound could be explored for these applications.

Organic Electronics: The conjugated π-system of the phenyl and imidazole rings suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sustainable Chemistry and Circular Economy Perspectives in Research and Application

Adopting the principles of green chemistry and the circular economy is essential for the future of chemical manufacturing. numberanalytics.com For this compound, this involves:

Bio-based Feedstocks: Investigating the synthesis of this compound from renewable, bio-based starting materials instead of petroleum-derived chemicals.

Green Solvents: Utilizing environmentally benign solvents or even solvent-free reaction conditions. numberanalytics.com

Catalyst Recycling: Developing robust heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. researchgate.net

Circular Economy: Exploring the use of waste-derived materials for the synthesis of catalysts or starting materials, as has been demonstrated with the use of pine needles to create a catalyst for other chemical transformations. researchgate.net

By pursuing these future research directions, the scientific community can unlock new applications and a deeper understanding of this compound, paving the way for innovations in medicine, materials science, and sustainable technology.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and purity. For example, the ketone group (C=O) typically resonates at ~200 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. Advanced

  • X-ray Crystallography : Use programs like SHELXL for small-molecule refinement. SHELX software provides robust tools for resolving bond lengths and angles, even with twinned or high-resolution data .
  • HSQC Correlations : Combine 2D NMR techniques (e.g., 1H^1H-13C^{13}C HSQC) to map carbon-proton connectivity and detect stereochemical anomalies .

What strategies can resolve discrepancies in crystallographic data for novel derivatives?

Q. Advanced

  • Data Reprocessing : Re-analyze raw diffraction data using ORTEP-III to refine thermal parameters and correct for absorption effects. Graphical interfaces (e.g., ORTEP-3 for Windows) aid in visualizing disordered regions .
  • Twinned Data Refinement : In SHELXL, apply twin law matrices (e.g., BASF command) to model overlapping crystallographic domains .
  • Cross-Validation : Compare results with density functional theory (DFT)-optimized structures to identify outliers in bond geometry .

How do structural modifications at the imidazole ring influence biological target binding?

Q. Advanced

  • Fluorine Substitution : Introducing a 5-fluoro group on the phenyl ring enhances metabolic stability and binding affinity to enzymes like sphingosine 1-phosphate lyase (S1PL), as seen in analogs with anti-inflammatory activity .
  • Thioether Linkages : Replacing oxygen with sulfur (e.g., 2-(allylthio) derivatives) increases lipophilicity, improving membrane permeability and in vitro potency against pathogens like Leishmania .
  • Imidazole N-Methylation : Reduces hydrogen-bonding capacity, which can alter receptor selectivity. For example, methylated analogs show reduced off-target effects in kinase assays .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Use chemical-impermeable gloves and ventilated fume hoods to avoid inhalation or dermal contact .
  • Spill Management : Avoid water flushing; instead, use absorbent materials (e.g., vermiculite) and dispose of waste via approved hazardous channels .
  • Storage : Keep at 4°C in airtight containers to prevent degradation .

How can researchers evaluate the compound’s pharmacokinetic (PK) profile during preclinical studies?

Q. Advanced

  • In Vitro Assays : Screen metabolic stability using liver microsomes (human/rat) to estimate clearance rates .
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction, which correlates with bioavailability .
  • In Vivo PK/PD Modeling : Administer the compound to rodent models and collect serial blood samples for LC-MS/MS analysis. Parameters like t1/2t_{1/2} and CmaxC_{\text{max}} guide dose optimization .

What computational tools are suitable for predicting the compound’s reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to assess solubility or aggregation tendencies .
  • Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., S1PL) and prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.